molecular formula C15H12O6 B7784154 5,5'-Methylenedisalicylic acid CAS No. 27496-82-8

5,5'-Methylenedisalicylic acid

Cat. No.: B7784154
CAS No.: 27496-82-8
M. Wt: 288.25 g/mol
InChI Key: JWQFKVGACKJIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5’-Methylenedisalicylic acid can be synthesized through the condensation of salicylic acid derivatives. One common method involves the reaction of salicylic acid with formaldehyde under acidic conditions . The reaction typically proceeds as follows: [ 2 \text{C}_7\text{H}_6\text{O}3 + \text{CH}2\text{O} \rightarrow \text{C}{15}\text{H}{12}\text{O}_6 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of 5,5’-Methylenedisalicylic acid involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The crystallization of the product from solvents such as acetone, benzene, or chloroform/methanol mixtures is a common purification method .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Methylenedisalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives of 5,5’-Methylenedisalicylic acid.

Comparison with Similar Compounds

Uniqueness: 5,5’-Methylenedisalicylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial virulence factors makes it particularly valuable in medical research .

Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFKVGACKJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074481
Record name 5,5'-Methylenedisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-25-8
Record name 5,5′-Methylenedisalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Methylenedisalicyclic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Methylenedisalicylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Methylenedisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-methylenedi(salicylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5'-METHYLENEDISALICYCLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,5'-Methylenedisalicylic acid
Reactant of Route 2
Reactant of Route 2
5,5'-Methylenedisalicylic acid
Reactant of Route 3
Reactant of Route 3
5,5'-Methylenedisalicylic acid
Reactant of Route 4
5,5'-Methylenedisalicylic acid
Reactant of Route 5
5,5'-Methylenedisalicylic acid
Reactant of Route 6
5,5'-Methylenedisalicylic acid
Customer
Q & A

Q1: What is the mechanism of action of 5,5'-methylenedisalicylic acid (MDSA) and its downstream effects?

A: MDSA has been identified as an inhibitor of the bacterial type 2C protein phosphatase (PP2C) CppA. [] In Chlamydia trachomatis, inhibition of CppA by MDSA disrupts the delicate balance of protein phosphorylation, leading to impaired chlamydial development. [] This effect is particularly pronounced during early differentiation events, highlighting the importance of CppA and protein phosphorylation in the chlamydial lifecycle. [] MDSA has also been shown to enhance phosphorylation of the staphylococcal transcriptional regulators SarA and MgrA by inhibiting the Ser/Thr phosphatase Stp1. [] This suggests that MDSA may have broad-spectrum antimicrobial activity by targeting bacterial phosphatases.

Q2: What is the structural characterization of this compound?

A: this compound (MDSA) is also known as 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid. [] While its exact molecular weight is not mentioned in the provided abstracts, its molecular formula is C15H12O6. [] Infrared spectroscopy has been used to characterize the product. []

Q3: Can you describe the material compatibility and stability of this compound, specifically its performance in polypropylene?

A: When intercalated into a ZnAl−NO3 layered double hydroxide (LDH) to form ZnAl−MDSA LDH, MDSA exhibits enhanced thermostability compared to its free form. [] Adding just 1 wt% of ZnAl−MDSA LDH to polypropylene (PP) significantly improves the polymer's resistance to UV degradation. [] This suggests that MDSA, when incorporated into a suitable carrier, can act as an effective UV absorber in polymer materials.

Q4: What is known about the metabolism of this compound in different species?

A: Studies using pure, 14C-labeled this compound demonstrate that it is excreted unchanged in the urine and feces of rats, mice, hamsters, rhesus monkeys, rabbits, guinea pigs, and chickens. [] No metabolites have been detected in any of these species. [] Excretion patterns vary, with high biliary excretion in rats and dogs (50-60%) and low biliary excretion in guinea pigs and rabbits (5%). []

Q5: What are the known structure-activity relationships (SAR) for this compound, particularly regarding its inhibition of CppA?

A: Although detailed SAR data is not available in the provided abstracts, research indicates that derivatives of this compound exhibit varying degrees of CppA inhibition and impact on C. trachomatis growth. [] This suggests that modifications to the MDSA scaffold can influence its potency and potentially its selectivity for CppA. Further research is needed to fully elucidate the SAR and optimize MDSA derivatives for improved CppA inhibition and antimicrobial activity.

Q6: Are there any analytical methods used to characterize and quantify this compound?

A: While specific details on analytical method validation are not provided, the research mentions the use of infrared spectroscopy for characterizing this compound. [, ] Additionally, researchers utilized 14C-labeled this compound to track its metabolism and excretion in various animal models. [] This suggests the use of radiometric detection methods for quantification in biological samples.

Q7: What is the historical context and milestones in the research of this compound?

A: Early research on this compound focused on its synthesis [] and the preparation and structural characterization of its aluminum salts. [] Later studies investigated its metabolism across different species [] and its potential applications as a UV absorber in materials like polypropylene. [] More recently, research has explored its biological activity, specifically its ability to inhibit bacterial phosphatases like CppA in Chlamydia trachomatis [] and Stp1 in Staphylococcus aureus. [] This expanding body of research highlights the evolving understanding and potential applications of this compound across diverse scientific disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.